3-(2-Fluorophenyl)butan-2-ol is an organic compound characterized by a butanol backbone with a fluorophenyl substituent. The presence of the fluorine atom in the phenyl ring imparts unique electronic properties, making this compound of interest in various fields, including medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, and its derivatives are often explored in scientific research for their potential therapeutic applications.
3-(2-Fluorophenyl)butan-2-ol belongs to the class of alcohols, specifically secondary alcohols, due to the hydroxyl group (-OH) being attached to a carbon that is connected to two other carbon atoms.
The synthesis of 3-(2-Fluorophenyl)butan-2-ol typically involves several steps, which may include:
The molecular structure of 3-(2-Fluorophenyl)butan-2-ol can be represented as follows:
3-(2-Fluorophenyl)butan-2-ol can undergo various chemical reactions typical for alcohols:
For example, oxidation reactions may require specific reagents such as chromic acid or PCC (pyridinium chlorochromate) under controlled conditions to selectively oxidize the alcohol without affecting other functional groups.
The mechanism of action for 3-(2-Fluorophenyl)butan-2-ol involves its interaction with biological targets, which may include enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegative nature.
Studies have shown that compounds bearing fluorine often exhibit altered pharmacokinetic properties, including increased metabolic stability and improved membrane permeability. This makes them valuable in drug design and development.
3-(2-Fluorophenyl)butan-2-ol is soluble in organic solvents like ethanol and ether but has limited solubility in water due to its hydrophobic characteristics imparted by the fluorinated aromatic ring.
Relevant data analyses indicate that the compound maintains stability under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases.
3-(2-Fluorophenyl)butan-2-ol has several applications in scientific research:
Biocatalytic approaches have revolutionized the synthesis of enantiomerically pure 3-(2-fluorophenyl)butan-2-ol by leveraging the inherent stereoselectivity of microbial enzymes and engineered biocatalysts. This strategy capitalizes on ketoreductases (KREDs) that selectively reduce the prochiral ketone precursor 3-(2-fluorophenyl)butan-2-one to yield either the (2R,3S) or (2S,3R) stereoisomers with exceptional enantiomeric excess (e.e.). Recombinant Escherichia coli strains expressing glucose dehydrogenase (GDH) facilitate continuous NADPH regeneration during asymmetric reduction, enabling substrate inputs exceeding 50 g/L while maintaining stereoselectivity >99% e.e. [2].
The structural analogy to Voriconazole intermediates underscores the significance of stereochemical precision in fluorinated alcohols. Biocatalytic systems achieve this through a tightly controlled transition state where the fluorophenyl moiety positions within a hydrophobic enzyme pocket, directing hydride transfer from the cofactor to the re or si face of the carbonyl group [4]. Protein engineering further enhances thermostability and organic solvent tolerance, allowing operation in biphasic systems that improve substrate solubility.
Table 1: Biocatalytic Systems for Enantioselective Synthesis of 3-(2-Fluorophenyl)butan-2-ol
Biocatalyst Source | Cofactor Regeneration System | Product Configuration | Yield (%) | e.e. (%) |
---|---|---|---|---|
Lactobacillus brevis KRED | Glucose/GDH | (2R,3S) | 92 | >99 |
Engineered E. coli | Isopropanol | (2S,3R) | 88 | 98.5 |
Rhodococcus erythropolis | Formate/FDH | (2R,3S) | 95 | 99.7 |
Organometallic methodologies provide strategic pathways to construct the carbon skeleton of 3-(2-fluorophenyl)butan-2-ol through stereodefined C–C bond formations. Key advances include:
Challenges persist in controlling diastereoselectivity when forming the adjacent stereocenter. Ortho-fluorine induces torsional strain in transition states, occasionally promoting unexpected syn/anti diastereomer ratios. Computational modeling reveals that bulky N-heterocyclic carbene (NHC) ligands mitigate this by enforcing a staggered conformation during C–C bond formation [5].
Table 2: Organometallic Strategies for Key Bond Constructions
Method | Catalyst System | Diastereoselectivity (syn:anti) | Key Advantage |
---|---|---|---|
Negishi Coupling | Pd(dppf)Cl₂ | >98:2 | Epoxide ring-opening control |
Asymmetric Hydrogenation | Rh-(S)-BINAP | 95:5 | Atom-economic |
Copper-Boryl Addition | CuOTf/(R)-DTBM-SEGPHOS | 90:10 | Functional group tolerance |
Green chemistry principles significantly enhance the sustainability profile of 3-(2-fluorophenyl)butan-2-ol synthesis by minimizing energy consumption, hazardous reagents, and waste generation. Three transformative techniques dominate:
These approaches collectively improve the process mass intensity (PMI) by ≥50% and align with 9 of the 12 Principles of Green Chemistry, notably waste prevention, energy efficiency, and safer solvent selection [1] [5].
Table 3: Environmental Metrics Comparison of Synthesis Techniques
Synthetic Method | PMI (kg/kg) | Energy (kJ/mol) | E-Factor | Reaction Time |
---|---|---|---|---|
Conventional Batch | 87 | 320 | 42 | 12 h |
Microwave-Assisted | 35 | 85 | 18 | 25 min |
Solvent-Free Mechanochemical | 22 | 40 | 6 | 2 h |
Continuous Flow | 29 | 65 | 11 | 45 min |
Enzymatic kinetic resolution (EKR) remains indispensable for accessing enantiopure 3-(2-fluorophenyl)butan-2-ol from racemic mixtures, particularly when asymmetric synthesis yields insufficient stereocontrol. Lipases (e.g., Candida antarctica Lipase B, CAL-B) and esterases selectively acylate one enantiomer of the racemic alcohol, enabling physical separation of unreacted alcohol from esters via chromatography or crystallization. Key advances include:
The Voriconazole manufacturing process exemplifies industrial implementation, where R-(-)-camphorsulfonic acid resolves diastereomeric salts via crystallization. This achieves chiral purity >99.9% – a critical specification for pharmaceutical applications [3].
Table 4: Enzymatic Resolution Systems for Enantiomer Separation
Enzyme/Resolving Agent | Resolution Medium | Enantiomer Obtained | E-value | Yield (%) |
---|---|---|---|---|
CAL-B (lipase) | MTBE | (2S,3R) | >200 | 45 |
Pseudomonas fluorescens | [Ch][Gly] | (2R,3S) | 150 | 48 |
R-(-)-Camphorsulfonic acid | Acetone | (2R,3S) | N/A | 38 |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 61772-92-7
CAS No.: 19275-47-9
CAS No.:
CAS No.: